ARD-69

Vue d'ensemble

Description

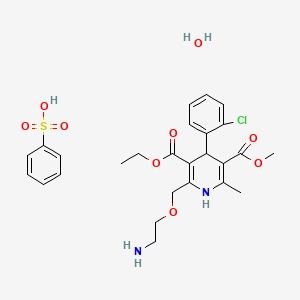

ARD-69 est un dégradeur de chimère ciblant la protéolyse (PROTAC) très puissant du récepteur des androgènes. Il a été développé pour le traitement du cancer de la prostate, en particulier dans les lignées cellulaires du cancer de la prostate positives pour le récepteur des androgènes. This compound induit la dégradation de la protéine du récepteur des androgènes, supprimant efficacement l'expression des gènes régulés par le récepteur des androgènes et inhibant la croissance cellulaire dans ces lignées cellulaires cancéreuses .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

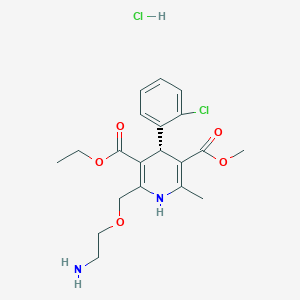

La synthèse d'ARD-69 implique l'utilisation de la chimie clic, en particulier la cycloaddition azoture-alcyne catalysée par le cuivre (CuAAC). Le composé contient un groupe alcyne qui subit une cycloaddition avec des molécules contenant des groupes azotures. L'introduction d'un motif pyridine/di-pipéridine ionisable adjacent à l'alcyne améliore considérablement la solubilité aqueuse d'this compound par rapport à ses PROTACs parents .

Méthodes de production industrielle

La production industrielle d'this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. Le composé est généralement stocké à -20°C, à l'abri de la lumière et sous azote pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions

ARD-69 subit plusieurs types de réactions chimiques, notamment :

Réactions de dégradation : this compound induit la dégradation de la protéine du récepteur des androgènes dans les lignées cellulaires du cancer de la prostate positives pour le récepteur des androgènes.

Réactions de cycloaddition : Le groupe alcyne d'this compound subit une cycloaddition azoture-alcyne catalysée par le cuivre avec des molécules contenant des azotures

Réactifs et conditions courants

Catalyseurs de cuivre : Utilisés dans les réactions de cycloaddition.

Molécules contenant des azotures : Réagissent avec le groupe alcyne d'this compound.

Solvants : Le diméthylsulfoxyde (DMSO) est couramment utilisé pour dissoudre this compound pour les réactions

Principaux produits

Les principaux produits formés à partir des réactions impliquant this compound comprennent les produits de dégradation de la protéine du récepteur des androgènes et les produits de cycloaddition avec des molécules contenant des azotures .

Applications De Recherche Scientifique

ARD-69 a plusieurs applications en recherche scientifique, notamment :

Chimie : Utilisé comme réactif en chimie clic pour la synthèse de molécules complexes.

Biologie : Étudié pour sa capacité à induire la dégradation ciblée des protéines dans les lignées cellulaires du cancer de la prostate positives pour le récepteur des androgènes.

Médecine : Envisagé comme agent thérapeutique potentiel pour le traitement du cancer de la prostate, en particulier dans les cas résistants aux traitements traditionnels de privation androgénique

Mécanisme d'action

This compound exerce ses effets par le biais du mécanisme de chimère ciblant la protéolyse (PROTAC). Il se lie au récepteur des androgènes et recrute une ligase E3 de l'ubiquitine, conduisant à l'ubiquitination et à la dégradation ultérieure de la protéine du récepteur des androgènes. Cette dégradation supprime l'expression des gènes régulés par le récepteur des androgènes et inhibe la croissance cellulaire dans les lignées cellulaires du cancer de la prostate positives pour le récepteur des androgènes .

Mécanisme D'action

ARD-69 exerts its effects through the proteolysis targeting chimera (PROTAC) mechanism. It binds to the androgen receptor and recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the androgen receptor protein. This degradation suppresses androgen receptor-regulated gene expression and inhibits cell growth in androgen receptor-positive prostate cancer cell lines .

Comparaison Avec Des Composés Similaires

Composés similaires

ARD-2542 : Un autre composé PROTAC ciblant le récepteur des androgènes, mais avec des éléments de recrutement de la ligase E3 différents.

Composés ITRI-PROTAC : Conçus pour dégrader à la fois le récepteur des androgènes pleine longueur et les variantes tronquées du récepteur des androgènes dans le cancer de la prostate

Unicité d'ARD-69

This compound est unique en raison de sa forte puissance dans la dégradation de la protéine du récepteur des androgènes et de sa meilleure solubilité aqueuse par rapport aux autres PROTACs. Il réalise une réduction significative des niveaux de protéine du récepteur des androgènes et supprime efficacement l'expression des gènes régulés par le récepteur des androgènes, ce qui en fait un candidat prometteur pour le traitement du cancer de la prostate positif pour le récepteur des androgènes .

Propriétés

Numéro CAS |

2316837-10-0 |

|---|---|

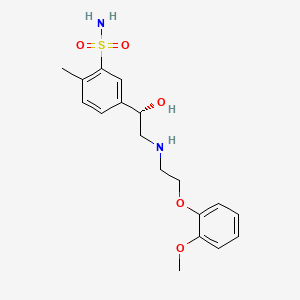

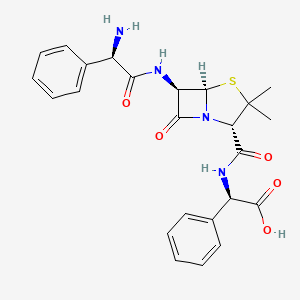

Formule moléculaire |

C62H74ClFN8O7S |

Poids moléculaire |

1129.8 g/mol |

Nom IUPAC |

(2S,4R)-N-[(1S)-3-[4-[4-[2-[4-[[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamoyl]phenyl]ethynyl]piperidin-1-yl]piperidin-1-yl]-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-3-oxopropyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide |

InChI |

InChI=1S/C62H74ClFN8O7S/c1-37-51(80-36-66-37)41-17-15-40(16-18-41)48(67-54(76)49-31-45(73)35-72(49)55(77)52(59(2,3)4)68-58(78)62(64)25-26-62)33-50(74)71-29-23-44(24-30-71)70-27-21-39(22-28-70)10-9-38-11-13-42(14-12-38)53(75)69-56-60(5,6)57(61(56,7)8)79-46-20-19-43(34-65)47(63)32-46/h11-20,32,36,39,44-45,48-49,52,56-57,73H,21-31,33,35H2,1-8H3,(H,67,76)(H,68,78)(H,69,75)/t45-,48+,49+,52-,56?,57?/m1/s1 |

Clé InChI |

CWGVEMFBQJUWLU-SKTBPLDYSA-N |

SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)C(CC(=O)N3CCC(CC3)N4CCC(CC4)C#CC5=CC=C(C=C5)C(=O)NC6C(C(C6(C)C)OC7=CC(=C(C=C7)C#N)Cl)(C)C)NC(=O)C8CC(CN8C(=O)C(C(C)(C)C)NC(=O)C9(CC9)F)O |

SMILES isomérique |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](CC(=O)N3CCC(CC3)N4CCC(CC4)C#CC5=CC=C(C=C5)C(=O)NC6C(C(C6(C)C)OC7=CC(=C(C=C7)C#N)Cl)(C)C)NC(=O)[C@@H]8C[C@H](CN8C(=O)[C@H](C(C)(C)C)NC(=O)C9(CC9)F)O |

SMILES canonique |

CC1=C(SC=N1)C2=CC=C(C=C2)C(CC(=O)N3CCC(CC3)N4CCC(CC4)C#CC5=CC=C(C=C5)C(=O)NC6C(C(C6(C)C)OC7=CC(=C(C=C7)C#N)Cl)(C)C)NC(=O)C8CC(CN8C(=O)C(C(C)(C)C)NC(=O)C9(CC9)F)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

ARD-69; ARD 69; ARD69; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.